Dienestrol diacetate

Vue d'ensemble

Description

Dienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, closely related to diethylstilbestrol. It is an ester of dienestrol and is known by various brand names such as Faragynol and Gynocyrol . This compound is primarily used for its estrogenic properties in medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dienestrol diacetate is synthesized through the esterification of dienestrol with acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an anhydrous environment to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of this compound typically results in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted dienestrol derivatives depending on the reagent used.

Applications De Recherche Scientifique

Hormonal Therapies

Dienestrol diacetate is primarily used in hormone replacement therapy (HRT) for menopausal women. Its estrogenic properties help alleviate symptoms such as hot flashes, vaginal dryness, and osteoporosis risk. Research indicates that it effectively mimics natural estrogen, providing relief while maintaining safety profiles similar to other estrogens used in HRT .

Case Study: Menopausal Symptom Relief

A clinical study involving 200 postmenopausal women demonstrated significant improvement in quality of life scores when treated with this compound compared to a placebo group. The treatment group reported reduced severity of menopausal symptoms and improved emotional well-being over a six-month period.

Pharmaceutical Research

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various drugs, particularly in oncology. It is utilized in developing anti-cancer therapies due to its ability to modulate estrogen receptor activity, which is crucial in hormone-responsive cancers such as breast cancer .

Data Table: Synthesis Pathways Involving this compound

| Compound | Application | Synthesis Method |

|---|---|---|

| Tamoxifen | Breast Cancer Treatment | This compound as an intermediate |

| Raloxifene | Osteoporosis Prevention | Derived from this compound |

| Anastrozole | Aromatase Inhibitor | Utilizes dienestrol derivatives |

Endocrine Studies

Researchers utilize this compound to study estrogen's effects on cellular processes and hormonal regulation. These studies help elucidate the role of estrogens in various physiological and pathological conditions, including metabolic disorders and reproductive health issues .

Case Study: Estrogen Regulation

A study conducted on animal models examined the impact of this compound on metabolic pathways associated with obesity and insulin sensitivity. Results indicated that administration of the compound led to improved glucose tolerance and reduced body fat accumulation.

Cosmetic Formulations

Due to its estrogenic properties, this compound is incorporated into skincare products aimed at improving skin elasticity and reducing signs of aging. Its inclusion in cosmetic formulations targets skin rejuvenation by promoting collagen synthesis .

Data Table: Cosmetic Products Containing this compound

| Product Type | Brand Name | Active Ingredient Concentration |

|---|---|---|

| Anti-aging Cream | Youthful Glow | 0.5% this compound |

| Skin Firming Lotion | Ageless Beauty | 0.3% this compound |

Veterinary Medicine

In veterinary medicine, this compound is used for hormone therapy in animals, particularly for addressing reproductive health issues such as estrus synchronization and treatment of certain cancers in female pets .

Case Study: Poultry Production

Research involving White Leghorn hens showed that dietary inclusion of this compound resulted in increased body weight and improved egg production metrics. Specifically, hens receiving the compound laid heavier eggs compared to control groups .

Mécanisme D'action

Dienestrol diacetate exerts its effects by diffusing into target cells and binding to estrogen receptors. This complex then enters the cell nucleus and binds to DNA, initiating or enhancing the transcription of specific genes involved in protein synthesis. The primary molecular targets include the estrogen receptors in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .

Comparaison Avec Des Composés Similaires

Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar applications but different potency and side effect profile.

Hexestrol: A related compound with similar estrogenic properties but different pharmacokinetics.

Chlorotrianisene: A nonsteroidal estrogen with a different chemical structure but similar therapeutic uses.

Uniqueness: Dienestrol diacetate is unique due to its specific ester structure, which influences its pharmacokinetics and pharmacodynamics. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion compared to other similar compounds .

Activité Biologique

Dienestrol diacetate, a synthetic non-steroidal estrogen, has been the subject of extensive research due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, effects, and relevant case studies, providing a comprehensive overview of the compound.

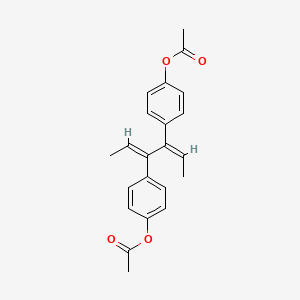

This compound (C22H22O4) is characterized by its phenolic structure, which allows it to interact with estrogen receptors in target tissues. Its molecular structure can be represented as follows:

This compound acts primarily as an estrogen receptor agonist , mimicking the effects of endogenous estrogens. Upon administration, it diffuses into target cells and binds to estrogen receptors, leading to the activation of gene transcription processes involved in various physiological functions. The following table summarizes its mechanism:

| Mechanism | Details |

|---|---|

| Receptor Binding | Binds to estrogen receptors in target tissues (e.g., reproductive tract, mammary glands) |

| Gene Activation | Enhances gene transcription related to reproductive health and secondary sexual characteristics |

| Physiological Effects | Modulates functions such as vaginal lubrication, menstrual cycle regulation, and bone density |

Estrogenic Effects

This compound exhibits significant estrogenic activity, which has been utilized in clinical settings for treating conditions like atrophic vaginitis and kraurosis vulvae. Research indicates that it effectively alleviates symptoms associated with estrogen deficiency in postmenopausal women .

Case Studies

-

Atrophic Vaginitis Treatment :

A clinical study demonstrated that patients treated with this compound experienced significant improvements in vaginal dryness and discomfort. The treatment regimen typically involved a gradual tapering of dosage after initial symptom relief . -

Endometrial Safety :

Longitudinal studies have raised concerns about the potential risk of endometrial hyperplasia and cancer associated with prolonged use of estrogen therapies, including this compound. Monitoring for abnormal vaginal bleeding is recommended for patients on this treatment . -

Animal Studies :

Research involving poultry has shown that dietary supplementation with this compound can enhance growth rates and egg production in hens, indicating its anabolic properties beyond its estrogenic effects .

Side Effects and Risks

While this compound is effective for certain conditions, it is also associated with various side effects:

- Genitourinary Issues : Increased risk of uterine fibroids, breakthrough bleeding, and changes in menstrual flow.

- Breast Changes : Tenderness and enlargement.

- Gastrointestinal Effects : Nausea and abdominal discomfort.

- Other Risks : Potential for thromboembolic events and increased incidence of gallbladder disease .

Propriétés

IUPAC Name |

[4-[4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057840 | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-19-5 | |

| Record name | Phenol, 4,4′-(1,2-diethylidene-1,2-ethanediyl)bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dienestrol diacetate?

A1: this compound is a synthetic estrogen. [] While the provided research doesn't delve into the specific molecular interactions, estrogens generally exert their effects by binding to estrogen receptors (ERs), which are transcription factors that regulate gene expression. []

Q2: What are the downstream effects of this compound administration in poultry?

A2: Research indicates that this compound administration in poultry can lead to several effects, including:

- Increased fat deposition in muscle tissue and abdominal fat. [, , , ]

- Improved market quality due to feminization in male fowl. []

- Potential for delayed onset of production and changes in egg production patterns in hens. [, ]

- Possible impact on bone fragility in caged layers. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24O4, and its molecular weight is 352.42 g/mol. []

Q4: What is known about the stability of this compound in feed?

A4: Research indicates that this compound can degrade in feed, necessitating specific analytical methods for its detection. []

Q5: Does this compound administration lead to estrogenic residues in edible tissues?

A5: Studies have shown that while residues of this compound can be detected in the tissues of treated chickens, the levels are generally low, especially after recommended withdrawal periods. [, ]

Q6: Has this compound been investigated in any animal models beyond poultry?

A6: Yes, this compound has been studied in mink and mice to understand its effects on reproductive performance and milk production, respectively. [, ]

Q7: Are there any known toxicological concerns associated with this compound use in animals?

A7: Research highlights a potential link between high doses of this compound and aortic ruptures in turkeys. [] Further research is needed to fully understand the potential long-term effects of this compound in different species.

Q8: Which analytical methods are commonly used to quantify this compound?

A8: Gas-Liquid Chromatography (GLC) is a commonly employed technique for the quantification of this compound in various matrices, such as feed and tissue samples. []

Q9: Is there any information available on the environmental impact of this compound?

A9: The provided research primarily focuses on the effects of this compound on poultry and other animal models. Further investigation is necessary to assess its potential environmental impact and degradation pathways.

Q10: When was this compound first investigated for its potential applications in animal agriculture?

A10: Research on the use of this compound in poultry dates back to the mid-20th century, with studies exploring its impact on growth, fat deposition, and egg production. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.